molecular formula C20H29N3O B12919754 N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide CAS No. 62400-01-5

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide

Cat. No.: B12919754
CAS No.: 62400-01-5
M. Wt: 327.5 g/mol
InChI Key: CFYSFBFDKZBXRQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a trimethyl-substituted pyrazole ring, and a heptanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
  • N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentanamide

Uniqueness

N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is unique due to its specific heptanamide chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness can be crucial in determining its solubility, bioavailability, and interaction with biological targets .

Properties

CAS No.

62400-01-5

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

N-benzyl-N-(1,3,5-trimethylpyrazol-4-yl)heptanamide

InChI

InChI=1S/C20H29N3O/c1-5-6-7-11-14-19(24)23(15-18-12-9-8-10-13-18)20-16(2)21-22(4)17(20)3/h8-10,12-13H,5-7,11,14-15H2,1-4H3

InChI Key

CFYSFBFDKZBXRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=C(N(N=C2C)C)C

Origin of Product

United States

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